molecular formula C9H5F2NO B1438910 5,7-Difluoro-4-hydroxyquinoline CAS No. 874804-43-0

5,7-Difluoro-4-hydroxyquinoline

Cat. No.: B1438910
CAS No.: 874804-43-0
M. Wt: 181.14 g/mol
InChI Key: DGVWPJMXBHHTPO-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-hydroxyquinoline is a chemical compound with the empirical formula C9H5F2NO . It is a member of the quinoline family, which are heterocyclic aromatic compounds with a two-ring structure .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system, which is a bicyclic compound that consists of a benzene ring fused with a pyridine ring . The compound has two fluorine atoms and one hydroxyl group attached to the quinoline ring .


Chemical Reactions Analysis

The chemistry of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 181.14 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Insights from Hydroxyquinoline Derivatives Research

  • Medicinal Chemistry Applications : Hydroxyquinoline derivatives have garnered attention for their broad spectrum of biological activities. These compounds have been explored for their potential in treating life-threatening diseases, including cancer, HIV, and neurodegenerative disorders, due to their metal chelation properties. Synthetic modifications aim to develop more potent drugs targeting various therapeutic areas such as anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments, as well as neurodegenerative disease management (Gupta, Luxami, & Paul, 2021).

  • Photochemical Studies : Investigations into hydrogen atom transfer in ammonia-wire and water-wire clusters attached to the aromatic scaffold molecule 7-hydroxyquinoline (7HQ) have shed light on the excited-state reactions facilitated by these structures. These studies contribute to understanding the photochemical properties of hydroxyquinoline derivatives, relevant for developing novel photoresponsive materials (Manca, Tanner, & Leutwyler, 2005).

  • Organic Light-Emitting Diodes (OLEDs) : The structural design and synthesis of BODIPY-based organic semiconductors, including hydroxyquinoline derivatives, for application in OLED devices highlight their potential in organic optoelectronics. These materials serve as platforms for sensors, organic thin-film transistors, and organic photovoltaics, indicating a versatile application scope beyond medicinal uses (Squeo & Pasini, 2020).

  • Analytical Chemistry : Hydroxyquinoline derivatives have been utilized as reversible indicators in titrations, demonstrating their analytical applications. Their ability to detect the end-points sharply in various titrations underscores the utility of hydroxyquinolines in analytical methodologies (Belcher, 1949).

Safety and Hazards

5,7-Difluoro-4-hydroxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Fluorinated quinolines, including 5,7-Difluoro-4-hydroxyquinoline, have found application in agriculture, and also as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

Properties

IUPAC Name

5,7-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVWPJMXBHHTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656135
Record name 5,7-Difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-43-0
Record name 5,7-Difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874804-43-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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